molecular formula C3H9O+ B1219515 Trimethyloxonium CAS No. 43625-65-6

Trimethyloxonium

Cat. No.: B1219515
CAS No.: 43625-65-6
M. Wt: 61.1 g/mol
InChI Key: QDNCLIPKBNMUPP-UHFFFAOYSA-N
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Description

Trimethyloxonium tetrafluoroborate ([Me₃O]⁺[BF₄]⁻) is a potent alkylating agent widely used in organic synthesis and analytical chemistry. It is synthesized via the reaction of dimethyl ether with boron trifluoride etherate under rigorously anhydrous conditions, yielding a colorless crystalline solid with high thermal stability (decomposition at 141–143°C) and moderate hygroscopicity . Its robust methylating capability stems from the highly electrophilic this compound ion ([Me₃O]⁺), which readily transfers methyl groups to nucleophilic sites such as amines, sulfonamides, and phosphonic acids. Key applications include the methylation of sensitive substrates in drug synthesis and derivatization of chemical warfare agent degradation products for analytical detection .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying trimethyloxonium salts, and how do experimental conditions influence yield and stability?

this compound salts, such as this compound tetrafluoroborate, are typically synthesized via alkylation of ethers with methyl halides in anhydrous conditions. Purification often involves recrystallization from non-polar solvents under inert atmospheres (e.g., argon) to prevent hydrolysis. Key factors affecting yield include reaction temperature (optimal range: −20°C to 0°C) and stoichiometric control of methylating agents . Stability is highly sensitive to moisture; thus, storage in desiccators with molecular sieves is critical.

Q. How can researchers safely handle this compound salts given their reactivity and instability?

Handling requires rigorous exclusion of moisture and oxygen. Use Schlenk-line techniques or gloveboxes for transfers. Reactivity with protic solvents (e.g., water, alcohols) necessitates anhydrous solvents (e.g., dichloromethane, acetonitrile). Decomposition products (e.g., dimethyl ether) should be monitored via gas chromatography to assess purity during storage .

Q. What analytical techniques are most effective for characterizing this compound-mediated reactions?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is limited due to the salt’s instability in solution. Instead, gas chromatography-mass spectrometry (GC-MS) post-derivatization (e.g., methylation of carboxylic acids) is preferred. For solid-state characterization, X-ray crystallography under cryogenic conditions can resolve structural details .

Advanced Research Questions

Q. How do mechanistic studies differentiate between kinetic and thermodynamic control in this compound-mediated methylations?

Isotopic labeling (e.g., CD₃ groups) and kinetic isotope effect (KIE) studies can elucidate reaction pathways. For example, in esterifications, competing SN2 mechanisms (kinetically favored at low temperatures) vs. equilibrium-driven processes (thermodynamic control at higher temperatures) are distinguished using time-resolved NMR or quenching experiments . Computational methods (DFT calculations) further validate transition states and activation barriers .

Q. What strategies address contradictions in reported reactivity of this compound with sterically hindered substrates?

Discrepancies often arise from solvent polarity or counterion effects (e.g., BF₄⁻ vs. Cl⁻). Systematic studies comparing reaction rates in dichloromethane (low polarity) vs. acetonitrile (high polarity) can isolate solvent effects. Triangulation via multiple techniques (e.g., GC-MS, HPLC, and kinetic modeling) reduces bias in data interpretation .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound applications in complex matrices like biological fluids?

  • Feasibility: Prioritize derivatization protocols compatible with aqueous samples (e.g., in situ methylation of urinary organic acids).
  • Novelty: Explore understudied substrates (e.g., phosphorylated biomolecules).
  • Ethical: Ensure compliance with safety protocols for volatile byproducts.
  • Relevance: Link to biomarker discovery or metabolic profiling .

Q. Methodological Considerations

Q. What are the optimal conditions for quantifying trace-level methylated analytes post-trimethyloxonium derivatization?

ParameterRecommendationReference
Derivatization Time30–60 min at 25°C
pH Range6.5–7.5 (neutral conditions)
Extraction MethodSolid-phase microextraction (SPME)
Detection Limit0.1–1.0 ng/mL (GC-MS)

Q. How can researchers mitigate competing side reactions during this compound-mediated methylations?

  • Use scavengers (e.g., 2,6-lutidine) to sequester acidic protons.
  • Employ low temperatures (−40°C) to suppress nucleophilic substitutions.
  • Monitor reaction progress in real-time via inline IR spectroscopy .

Q. Data Analysis and Reproducibility

Q. What statistical approaches validate reproducibility in this compound-based studies?

  • Intra-day and inter-day precision tests with coefficient of variation (CV) < 15%.
  • Principal component analysis (PCA) to identify outliers in high-throughput datasets.
  • Open-access deposition of raw chromatographic data in repositories like Zenodo .

Q. How should researchers document experimental protocols to ensure replicability?

  • Detail inert-atmosphere techniques (e.g., glovebox O₂ levels < 1 ppm).
  • Report exact stoichiometries, solvent batches, and purification steps.
  • Provide raw spectral data and calibration curves in supplementary materials .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Triethyloxonium Salts (Tetrafluoroborate and Hexafluorophosphate)

Triethyloxonium salts ([Et₃O]⁺[X]⁻, where X = BF₄⁻ or PF₆⁻) share structural and functional similarities with trimethyloxonium tetrafluoroborate but differ in alkyl group size and reactivity.

  • Reactivity and Selectivity: Triethyloxonium salts are preferred for N-ethylation reactions due to their larger ethyl group. For example, N-ethylation of N-arylsulfonyl-α-amino acid methyl esters proceeds efficiently with triethyloxonium tetrafluoroborate, whereas this compound is selective for N-methylation . The steric bulk of the ethyl group can hinder reactions with sterically constrained substrates, making this compound more versatile for small-molecule methylation .
  • Stability and Handling :
    this compound tetrafluoroborate is less hygroscopic than triethyloxonium salts, allowing storage at 0–5°C without rapid decomposition . Triethyloxonium hexafluorophosphate, while thermally stable, is more sensitive to moisture, necessitating stringent inert-atmosphere handling .

  • Applications :
    Both reagents are used in heterocycle synthesis (e.g., indazoles), but this compound excels in methylation for gas chromatography-mass spectrometry (GC-MS) due to its compatibility with polar substrates like phosphonic acids .

Diazomethane (CH₂N₂)

Diazomethane, a traditional methylating agent, contrasts sharply with this compound in safety and substrate scope.

  • Reactivity Limitations :
    Diazomethane fails to methylate N-arylsulfonamides with electron-donating substituents (e.g., -OMe, -NH₂), whereas this compound achieves quantitative methylation under mild conditions .

  • Safety Concerns: Diazomethane’s volatility, explosiveness, and toxicity limit its utility in large-scale or high-throughput workflows. This compound offers a safer, non-volatile alternative for routine methylation .

Research Findings and Mechanistic Insights

  • Analytical Chemistry :
    this compound enables rapid methylation of phosphonic acids (nerve agent markers) for enhanced GC-MS detection, achieving detection limits as low as 1 ng/mL .

  • Organic Synthesis :
    In indazole synthesis, this compound tetrafluoroborate provides regioselectivity for 2-alkyl-2H-indazoles, avoiding byproducts common with triethyloxonium .

  • Mechanistic Studies : this compound’s electrophilic methyl group facilitates SN2 reactions, while triethyloxonium’s larger size favors sterically accessible nucleophiles .

Properties

CAS No.

43625-65-6

Molecular Formula

C3H9O+

Molecular Weight

61.1 g/mol

IUPAC Name

trimethyloxidanium

InChI

InChI=1S/C3H9O/c1-4(2)3/h1-3H3/q+1

InChI Key

QDNCLIPKBNMUPP-UHFFFAOYSA-N

SMILES

C[O+](C)C

Canonical SMILES

C[O+](C)C

Related CAS

12116-05-1 (hexafluorophosphate(-1))
54075-76-2 (hexachloroantimonate(-1))

Synonyms

trimethyloxonium
trimethyloxonium hexachloroantimonate (-1)
trimethyloxonium hexafluorophosphate (-1)

Origin of Product

United States

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